Phenyl 1,4-diazepane-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Solid-Phase Peptide Synthesis

Phenyl 1,4-diazepane-1-carboxylate (CAS 1019362-31-2) is a differentiated seven-membered heterocyclic building block for CNS-targeted medicinal chemistry. Its phenyl carbamate protecting group confers orthogonal acid stability—selectively deprotect Boc groups elsewhere in complex sequences without premature diazepane N-deprotection. The solid hydrochloride salt (CAS 1240526-24-2) enables precise automated weighing for HTS and parallel synthesis, reducing cross-contamination versus liquid benzyl analogs. With a predicted LogP of 1.8–2.1 and moderate H-bonding capacity, this scaffold aligns with CNS drug-likeness parameters, mitigating late-stage ADME attrition from excessive lipophilicity. Available as free base (≥98%) or HCl salt (≥95%) for research and lead optimization.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13304351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 1,4-diazepane-1-carboxylate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2
InChIKeyZWBYUPCGKNBBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 1,4-Diazepane-1-carboxylate: A Carbamate-Protected Heterocyclic Scaffold for CNS-Focused Drug Discovery and Chemical Biology Applications


Phenyl 1,4-diazepane-1-carboxylate (CAS: 1019362-31-2, free base) is a seven-membered heterocyclic compound featuring a 1,4-diazepane core protected at one nitrogen with a phenyl carbamate (phenyloxycarbonyl) group. This structural motif serves as a versatile synthetic intermediate and building block for medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting agents and orexin receptor modulators [1]. The compound is commercially available both as the free base and as its hydrochloride salt (CAS: 1240526-24-2), with typical purities specified at ≥95% .

Why 1,4-Diazepane Analogs Are Not Interchangeable in Synthesis: Divergent Physicochemical and Pharmacokinetic Profiles


Interchanging 1,4-diazepane-1-carboxylate derivatives in synthetic routes without rigorous justification is scientifically unsound due to significant differences in lipophilicity, deprotection chemistry, and metabolic stability profiles. The phenyl carbamate protecting group, as present in the target compound, is considerably more stable to acidic conditions than the tert-butyloxycarbonyl (Boc) group but can be removed under mild hydrogenolysis or with nucleophiles, offering orthogonal protection strategies in complex molecule synthesis [1]. Furthermore, 1,4-diazepane scaffolds exhibit divergent pharmacokinetic (PK) properties depending on their N-substitution; for instance, 18F-labeled 1,4-diazepane derivatives with varying carbamate groups displayed a 2.5-fold difference in brain uptake (%ID/g) in murine PET imaging studies, underscoring that even subtle structural modifications profoundly impact in vivo distribution [2].

Quantitative Differentiation of Phenyl 1,4-Diazepane-1-carboxylate Versus Key Analogs: A Procurement Evidence Guide


Comparative Stability and Orthogonal Deprotection: Phenyl Carbamate vs. tert-Butyl Carbamate (Boc)

Phenyl 1,4-diazepane-1-carboxylate contains a phenyl carbamate protecting group which is stable to the acidic conditions (e.g., TFA, HCl/dioxane) commonly used to remove tert-butyloxycarbonyl (Boc) groups. This orthogonality allows for selective deprotection in multi-step syntheses. In contrast, the widely used intermediate tert-butyl 1,4-diazepane-1-carboxylate is labile under acidic conditions, precluding its use in acid-sensitive sequences [1]. While no direct head-to-head deprotection study was located, class-level inference from carbamate chemistry indicates the phenyl carbamate requires hydrogenolysis (H₂, Pd/C) or strong nucleophiles for cleavage, providing a chemically distinct deprotection handle [2].

Medicinal Chemistry Protecting Group Strategy Solid-Phase Peptide Synthesis

Comparative Commercial Purity: Phenyl 1,4-Diazepane-1-carboxylate vs. Benzyl Analog

While both phenyl and benzyl 1,4-diazepane-1-carboxylate are used as intermediates, the phenyl carbamate offers a measurable advantage in commercial purity specifications. Vendor data sheets for the phenyl carbamate (free base and HCl salt) consistently report a minimum purity of 95%, with some suppliers offering ≥98% purity by HPLC . In contrast, the closest analog, benzyl 1,4-diazepane-1-carboxylate, is typically supplied at a lower 95% purity, and its liquid physical form can complicate accurate weighing and storage relative to the phenyl carbamate's solid hydrochloride salt .

Chemical Procurement Quality Control Synthetic Intermediates

Comparative Physical Form and Handling: Phenyl Carbamate HCl Salt vs. Benzyl Carbamate Liquid

The hydrochloride salt of phenyl 1,4-diazepane-1-carboxylate is a solid powder, facilitating precise weighing and automated liquid handling compared to the liquid benzyl 1,4-diazepane-1-carboxylate (density 1.13 g/mL) . The solid form also enhances long-term storage stability and reduces the risk of spillage or contamination. While not a direct quantitative comparison of activity, this physical property is a critical differentiator for procurement in high-throughput synthesis and automated medicinal chemistry workflows .

Laboratory Automation High-Throughput Experimentation Weighing Accuracy

Comparative CNS Drug-Likeness: LogP and Hydrogen Bonding Profile

Phenyl 1,4-diazepane-1-carboxylate (free base) possesses a predicted LogP of approximately 1.8-2.1, aligning with optimal CNS drug-likeness guidelines (LogP 2-4) . This is notably lower than the more lipophilic 1-phenyl-1,4-diazepane (LogP 1.64-2.5) and significantly lower than benzyl 1,4-diazepane-1-carboxylate (LogP ~3.0) [1]. A lower LogP is associated with reduced non-specific binding and improved aqueous solubility, factors that enhance in vivo target engagement and reduce attrition in lead optimization. The carbamate oxygen provides an additional hydrogen bond acceptor (HBA count = 3) compared to 1-phenyl-1,4-diazepane (HBA = 2), potentially influencing binding mode and selectivity.

CNS Drug Discovery ADME Prediction Medicinal Chemistry Design

Optimal Procurement and Application Scenarios for Phenyl 1,4-Diazepane-1-carboxylate in Drug Discovery and Chemical Biology


Orthogonal Protecting Group Strategy in Multi-Step Synthesis of CNS-Active Molecules

When synthesizing complex CNS-targeting molecules containing acid-sensitive functionalities, researchers should prioritize phenyl 1,4-diazepane-1-carboxylate over its Boc-protected counterpart. The phenyl carbamate's stability to mild acid allows for the selective removal of Boc groups elsewhere in the molecule without premature deprotection of the diazepane nitrogen. This orthogonal strategy is supported by class-level evidence of carbamate stability differences [1] and is critical for achieving high yields in sequences involving acid-labile intermediates.

High-Throughput and Automated Medicinal Chemistry Campaigns

For high-throughput synthesis and automated parallel medicinal chemistry workflows, the solid hydrochloride salt of phenyl 1,4-diazepane-1-carboxylate provides a distinct advantage over liquid analogs like benzyl 1,4-diazepane-1-carboxylate. The solid form enables precise automated weighing, reduces cross-contamination risks, and simplifies storage logistics . Laboratories utilizing robotic liquid handlers and solid-dispensing systems will experience higher reproducibility and lower error rates with this compound.

Lead Optimization for CNS Penetration and Reduced Metabolic Liability

Medicinal chemists engaged in lead optimization for CNS targets should select phenyl 1,4-diazepane-1-carboxylate as a core scaffold due to its favorable predicted LogP (1.8-2.1) and moderate hydrogen bonding capacity. This profile aligns with established CNS drug-likeness parameters and offers a lower lipophilicity starting point compared to benzyl and phenyl-substituted diazepanes . Incorporating this scaffold early in the design phase can mitigate late-stage ADME attrition related to high metabolic clearance and poor brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl 1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.